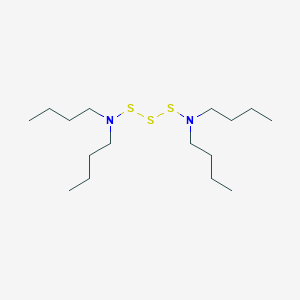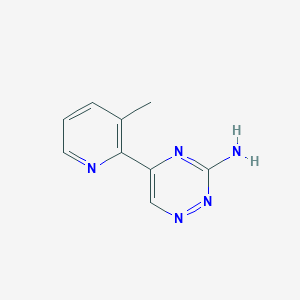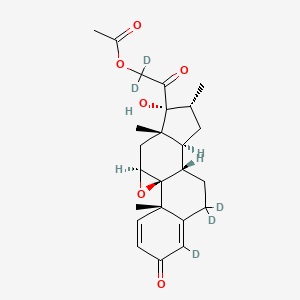
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide (Major) is a synthetic derivative of dexamethasone, a well-known glucocorticoid. This compound is labeled with deuterium (d5), which makes it useful in various research applications, particularly in the field of proteomics . Its molecular formula is C24H25D5O6, and it has a molecular weight of 419.52 .
Méthodes De Préparation
The synthesis of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide involves multiple steps, starting from dexamethasone. The key steps include the acetylation of the 21-hydroxy group and the formation of the 9,11-epoxide ring. The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by the use of an oxidizing agent to form the epoxide ring
Analyse Des Réactions Chimiques
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The acetyl group at the 21-position can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include various hydroxy and acetoxy derivatives.
Applications De Recherche Scientifique
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Proteomics Research: The deuterium labeling makes it useful for mass spectrometry studies to analyze protein interactions and modifications.
Pharmaceutical Research: It is used to study the pharmacokinetics and metabolism of dexamethasone derivatives.
Biological Studies: The compound is used to investigate the biological effects of glucocorticoids on various cellular processes.
Mécanisme D'action
The mechanism of action of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates the transcription of glucocorticoid-responsive genes, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include various transcription factors and signaling pathways involved in inflammation and immune response.
Comparaison Avec Des Composés Similaires
21-O-Acetyl Dexamethasone-d5 9,11-Epoxide can be compared with other dexamethasone derivatives such as:
Dexamethasone 21-acetate: Similar in structure but lacks the deuterium labeling and the 9,11-epoxide ring.
Dexamethasone 9,11-epoxide: Similar in structure but lacks the acetyl group at the 21-position. The uniqueness of 21-O-Acetyl Dexamethasone-d5 9,11-Epoxide lies in its deuterium labeling and the presence of both the acetyl and epoxide groups, which make it particularly useful for specific research applications.
Propriétés
Formule moléculaire |
C24H30O6 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
[1,1-dideuterio-2-oxo-2-[(1S,2S,10S,11S,13R,14R,15S,17S)-6,8,8-trideuterio-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] acetate |
InChI |
InChI=1S/C24H30O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-21(15,3)24(17)20(30-24)11-22(18,4)23(13,28)19(27)12-29-14(2)25/h7-8,10,13,17-18,20,28H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,20+,21+,22+,23+,24-/m1/s1/i5D2,10D,12D2 |
Clé InChI |
MONKXVNQUJNHLQ-RSTWYQJOSA-N |
SMILES isomérique |
[2H]C1=C2[C@](C=CC1=O)([C@@]34[C@@H](O3)C[C@]5([C@H]([C@@H]4CC2([2H])[2H])C[C@H]([C@@]5(C(=O)C([2H])([2H])OC(=O)C)O)C)C)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


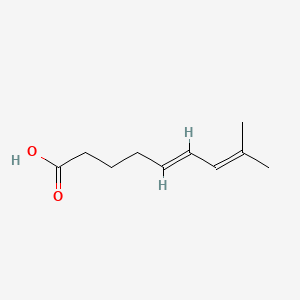
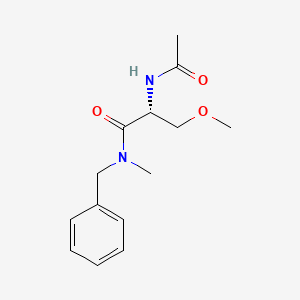

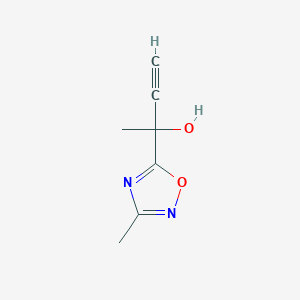
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
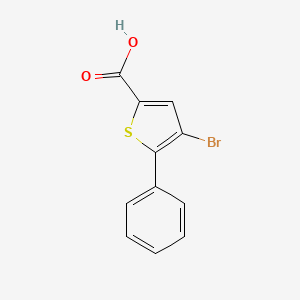
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
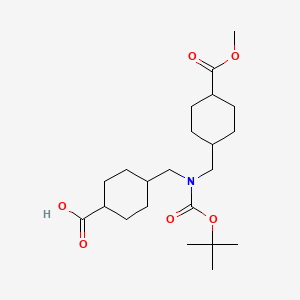
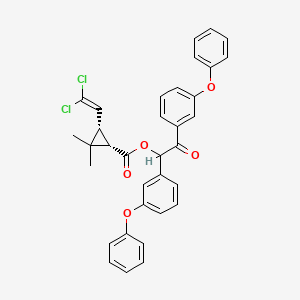
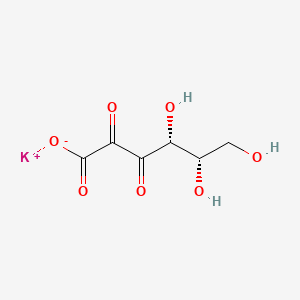
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
